2-(Benzylamino)pyrimidine-5-carbonitrile
Description
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(benzylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H10N4/c13-6-11-8-15-12(16-9-11)14-7-10-4-2-1-3-5-10/h1-5,8-9H,7H2,(H,14,15,16) |
InChI Key |
SAANFRXQAYOMJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution on Halogenated Pyrimidine-5-carbonitriles
One of the most direct methods involves the substitution of a halogen atom (commonly chlorine) at the 2-position of a pyrimidine-5-carbonitrile precursor with benzylamine. For example, a mixture of 4-amino-6-chloropyrimidine-5-carbonitrile and benzylamine can be refluxed in ethanol for several hours to afford the this compound derivative in good yield (approximately 70-75%).
| Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 4-Amino-6-chloropyrimidine-5-carbonitrile + Benzylamine | Ethanol | Reflux (ca. 78 °C) | 6 h | 74 |
This method benefits from straightforward reaction conditions and facile purification by recrystallization.
Condensation via Cyclocondensation of Cyanoacetate Derivatives
Alternative methods involve the cyclocondensation of ethyl cyanoacetate or malononitrile with benzylamine-containing intermediates or aldehydes under basic or catalytic conditions. For example, ethyl cyanoacetate can be condensed with guanidine and benzyl aldehyde derivatives under microwave irradiation or conventional heating to form substituted pyrimidine-5-carbonitriles, which can then be further functionalized at the 2-position.
Microwave-assisted synthesis has been shown to improve yields (up to 90%) and reduce reaction times significantly compared to conventional heating.
Multi-Component Reactions Involving Benzylamine
A one-pot, three-component condensation involving aromatic aldehydes, malononitrile, and urea or guanidine derivatives has been reported as an efficient route to pyrimidine-5-carbonitrile derivatives. Incorporation of benzylamine either as a reactant or as a post-synthetic substitution step leads to the target 2-(benzylamino) derivatives. The use of ammonium chloride or potassium carbonate as catalysts in refluxing ethanol or DMF is common.
Alkylation of 2-Aminopyrimidine-5-carbonitriles
Another approach involves the alkylation of 2-aminopyrimidine-5-carbonitriles with benzyl halides (e.g., benzyl chloride) in polar aprotic solvents such as dimethylformamide at low temperatures (−5 °C). This method allows selective S-alkylation or N-alkylation depending on conditions and substrates, yielding this compound derivatives with good purity and yields.
Comparative Data Table of Preparation Methods
Research Outcomes and Analytical Data
Yields and Purity: Microwave-assisted cyclocondensation methods yield up to 90% with reduced reaction times, while nucleophilic substitution reactions typically yield around 70-75% with straightforward purification.
Spectroscopic Characterization: The synthesized 2-(benzylamino)pyrimidine-5-carbonitriles are characterized by ^1H NMR, ^13C NMR, IR, and elemental analysis. For example, ^1H NMR spectra show characteristic methylene protons of the benzyl group around δ 4.2–4.5 ppm, confirming successful substitution.
Reaction Mechanisms: Quantum chemical calculations and mechanistic studies indicate that nucleophilic aromatic substitution proceeds via typical SNAr pathways, while cyclocondensation involves stepwise addition and ring closure, often accelerated by microwave irradiation.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-(Benzylamino)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly as an inhibitor of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2)
Materials Science: Its derivatives are explored for their potential use in creating novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as EGFR and COX-2. By binding to these targets, it inhibits their activity, leading to the disruption of cell signaling pathways that promote cancer cell growth and survival. This results in the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
Functional Group Impact
- Benzylamino vs. Benzyloxy: The target compound’s benzylamino group (-NH-CH₂C₆H₅) facilitates hydrogen bonding with target proteins, critical for immunosuppressive activity in derivatives like 42d . In contrast, benzyloxy (-O-CH₂C₆H₅) derivatives (e.g., compound 7a) exhibit stronger antiproliferative effects due to enhanced electron-withdrawing properties and caspase activation .
- Thioether vs. Amine : Methylthio (-SMe) substituents (e.g., 33089-15-5) increase electrophilicity and antimicrobial activity by interacting with bacterial thiol groups . However, they lack the hydrogen-bonding capacity of amines, reducing affinity for eukaryotic targets.
Pharmacokinetic and Mechanistic Insights
- Immunosuppression: Derivatives like 42d (IC₅₀ = 0.2 μM for PKCθ inhibition) demonstrate that the benzylamino group at position 2 synergizes with adamantane-based substituents at position 4 to block T-cell activation .
- Antiproliferative Activity : Benzyloxyphenyl derivatives (e.g., compound 11 in ) induce p53 levels (987 pg/mL vs. 1263 pg/mL for doxorubicin) and caspase-3 activation, linking substituent hydrophobicity to apoptotic efficacy .
- Kinetic Profiles: Analogous compounds (e.g., LUF6941 in ) show that minor modifications (e.g., morpholine vs. thiazole groups) alter ligand-receptor residence times (132 min vs. 5 min), emphasizing the benzylamino group’s role in sustained target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
